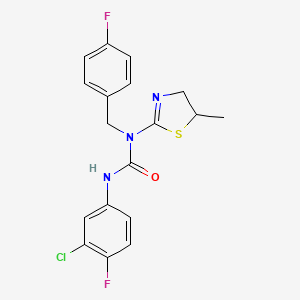![molecular formula C21H20F3N3O4S B15001502 N-[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-aminobenzenesulfonamide](/img/structure/B15001502.png)
N-[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-aminobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the core pyrrole structure, followed by the introduction of the acetyl, methyl, and trifluoromethyl groups. The final steps involve the sulfonamide formation and the attachment of the aminobenzene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrrole derivatives with comparable structures and functional groups. Examples include:
- N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE analogs with different substituents.
- Other sulfonamide compounds with varying aromatic or heterocyclic moieties.
Uniqueness
The uniqueness of N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, for example, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H20F3N3O4S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-4-aminobenzenesulfonamide |
InChI |
InChI=1S/C21H20F3N3O4S/c1-12-6-4-5-7-17(12)27-13(2)18(14(3)28)20(19(27)29,21(22,23)24)26-32(30,31)16-10-8-15(25)9-11-16/h4-11,26H,25H2,1-3H3 |
InChI Key |
CROVWYYCGZSTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(C2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4,5-dimethyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B15001421.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15001424.png)
![7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001429.png)

![Quinoline, 8-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-](/img/structure/B15001440.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B15001458.png)
![1-(6-chloropyridazin-3-yl)-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15001462.png)

![6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-(propan-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15001472.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B15001479.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001484.png)
![1(2H)-Quinolinecarboxylic acid, 3,4-dihydro-6-[(2-methylbenzoyl)amino]-, methyl ester](/img/structure/B15001485.png)
![4-benzyl-1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidine](/img/structure/B15001486.png)
![2-chloro-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B15001494.png)
